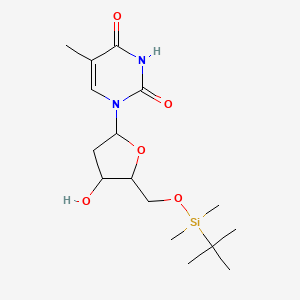

5'-O-(tert-butyldimethylsilyl)-thymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5'-O-(tert-butyldimethylsilyl)-thymidine is a useful research compound. Its molecular formula is C16H28N2O5Si and its molecular weight is 356.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Analogues

One of the primary applications of 5'-O-(tert-butyldimethylsilyl)-thymidine is as an intermediate in the synthesis of various nucleoside analogues. These analogues can exhibit enhanced biological activity or altered pharmacokinetics compared to natural nucleosides. The compound's stability under various conditions makes it particularly valuable in synthetic processes where protection-deprotection strategies are critical.

Table 1: Comparison of Silylated Thymidine Derivatives

| Compound Name | Key Features |

|---|---|

| This compound | Stable under various conditions; used as a precursor for antiviral agents. |

| 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine | Contains two silyl protecting groups; offers enhanced stability for dual functionalization. |

| 2'-deoxy-2',2'-difluorothymidine | A fluorinated analog; exhibits potent antiviral activity against herpes viruses. |

Pharmaceutical Applications

The derivatives of this compound often possess significant biological activity, making them suitable candidates for drug development. They can act as substrates for enzymes involved in DNA synthesis and repair, and some derivatives have demonstrated antiviral properties, enhancing their utility in therapeutic contexts.

Case Study: Antiviral Properties

Research has shown that certain derivatives derived from this compound can inhibit viral replication mechanisms, which is critical in developing antiviral drugs targeting diseases such as HIV and herpes simplex virus .

Interaction Studies with Enzymes

Studies focusing on the interaction of this compound with enzymes such as DNA polymerases or kinases are essential to understanding how modifications at the 5' position affect enzyme activity and substrate recognition. These studies help elucidate its reactivity with various reagents and enzymes, providing insights into optimizing its use in synthetic pathways .

Stability and Purification Techniques

The compound is recognized for its stability under recommended storage conditions, making it suitable for long-term laboratory use. Efficient purification methods have been developed to isolate highly pure this compound, which is crucial for pharmaceutical applications where impurities can affect biological activity .

Purification Method Overview

Eigenschaften

Molekularformel |

C16H28N2O5Si |

|---|---|

Molekulargewicht |

356.49 g/mol |

IUPAC-Name |

1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21) |

InChI-Schlüssel |

IJWIJLIIOKZJMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.